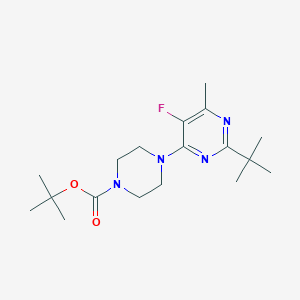![molecular formula C22H24N4O2S B6469558 2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline CAS No. 2640895-66-3](/img/structure/B6469558.png)
2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-3-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline” is a complex organic molecule. It is related to a class of compounds known as octahydropyrrolo[3,4-c]pyrroles . These compounds are known to be potent and selective orexin-2 antagonists . Orexin-2 is a receptor that plays a crucial role in regulating wakefulness . Inhibiting this receptor promotes sleep . This class of compounds is being developed for the treatment of conditions like depression and Alzheimer’s disease .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves a series of complex chemical reactions . The optimization of physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties is crucial in the synthesis process . This leads to the discovery of compounds with suitable tissue distribution and duration of action for evaluation in the treatment of primary insomnia .Molecular Structure Analysis
The molecular structure of “this compound” is complex, involving multiple rings and functional groups. It contains a quinoxaline moiety, a phenylmethanesulfonyl group, and an octahydropyrrolo[3,4-c]pyrrole ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are likely to be complex and involve multiple steps . The exact reactions would depend on the specific synthetic route chosen. It’s important to note that the optimization of these reactions is crucial to obtain the desired compound with the right properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its solubility, stability, melting point, boiling point, and others. These properties are crucial for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion .Mecanismo De Acción
The compound is a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness; inhibiting orexin receptor signaling promotes sleep . This mechanism of action is thought to be effective in improving sleep, which can have beneficial effects in conditions like depression and Alzheimer’s disease .
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties and its intended use. As it is being developed for medical applications, it would need to undergo rigorous testing to determine its safety profile . Any potential hazards would need to be carefully managed to ensure patient safety .
Direcciones Futuras
The compound is in advanced clinical development for treating depression and Alzheimer’s disease . Future research will likely focus on further optimizing its properties, understanding its mechanism of action in more detail, and conducting clinical trials to determine its efficacy and safety in patients . The ultimate goal would be to develop it into a safe and effective treatment for these conditions .
Propiedades
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-22(24-21-10-6-5-9-20(21)23-16)25-11-18-13-26(14-19(18)12-25)29(27,28)15-17-7-3-2-4-8-17/h2-10,18-19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBSYTVWMNQSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-1-methyl-5-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6469480.png)
![tert-butyl 4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6469483.png)
![3-benzyl-2-[(cyclohexylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6469490.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469495.png)
![2-methyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469503.png)
![6-(cyclobutylmethyl)-4-[(oxolan-2-yl)methyl]-8-thia-4,6,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraene-3,5-dione](/img/structure/B6469508.png)
![5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6469515.png)
![8-(2,1,3-benzothiadiazole-4-sulfonyl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469523.png)
![N-(2-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469525.png)
![N-(4-carbamoylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6469529.png)
![methyl 2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetate](/img/structure/B6469539.png)
![4',6'-dimethyl-8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469547.png)
![3-{methyl[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6469550.png)
